Application Summary: “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” is used in the field of polymer chemistry, specifically in the process of Reversible Deactivation Radical Polymerization .
Method of Application: The compound is used in conjunction with tris[2-(dimethylamino)ethyl]amine (Me6TREN), tris(2-pyridylmethyl)amine (TPMA) or tris-(3,5-dimethyl-4-methoxy-2-pyridylmethyl)amine (TPMA*3) in the absence of monomer . The process is carried out under conditions kinetically promoting bimolecular termination .
Results and Outcomes: The use of “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” in this context contributes to the control of polymerization processes. The outcomes of the process are analyzed using size exclusion chromatography (SEC) .
Application Summary: “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” can be used in the process of chemoselective N-tert-butoxycarbonylation . This process is used for aromatic and aliphatic amines .
Method of Application: The compound is used as a chemoselective tert-butoxycarbonylation reagent . The reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour .
Results and Outcomes: The use of “(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine” in this context contributes to the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amines . The reaction was found to be effective and chemoselective . The Boc carrier was easily recyclable, and has great application prospects for industrial production .
The compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is a pyridine derivative characterized by a methoxy group and two methyl substituents on the pyridine ring. Its chemical structure can be represented as follows:
This compound is of interest due to its potential applications in medicinal chemistry and its unique structural features that may influence its biological activity.
Information on the safety hazards associated with this compound is currently limited. However, as a general guideline, similar pyridine derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment.
Research indicates that compounds similar to (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine exhibit various biological activities:
The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can be achieved through several methods:
The compound has potential applications in various fields:
Studies on interaction profiles indicate that (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine may interact with various biological targets:
Several compounds share structural similarities with (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(6-Methoxy-2-methylpyridin-3-yl)methanamine | 2411641-63-7 | 0.98 | Different substitution pattern on the pyridine ring |
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride | 1803571-47-2 | 0.87 | Salt form; potential differences in solubility and stability |
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine hydrochloride | 1195330-70-1 | 0.87 | Another salt form; may exhibit different pharmacokinetics |
6-Methoxy-2,3-dimethylpyridine | 32469-12-8 | 0.87 | Lacks the amine functionality; primarily aromatic properties |
These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their chemical behavior and biological activity.